1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with cyclopropanesulfonyl and trifluoromethylpyridinyl groups. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a dihaloalkane.
Introduction of the trifluoromethylpyridinyl group: This step might involve a nucleophilic substitution reaction where a halogenated pyridine reacts with the piperazine.
Cyclopropanesulfonylation: The final step could involve the reaction of the piperazine derivative with cyclopropanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated products.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action for compounds like 1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine would depend on its specific interactions with biological targets. This might involve:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)phenyl]piperazine
- 1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine
Uniqueness
1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both the cyclopropanesulfonyl and trifluoromethylpyridinyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H16F3N3O2S |
---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C13H16F3N3O2S/c14-13(15,16)10-3-4-17-12(9-10)18-5-7-19(8-6-18)22(20,21)11-1-2-11/h3-4,9,11H,1-2,5-8H2 |
InChI Key |
WKHZVSCNIJAKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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